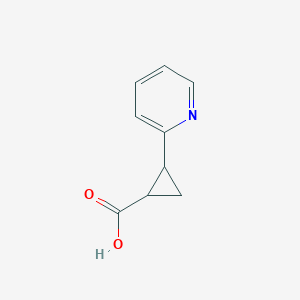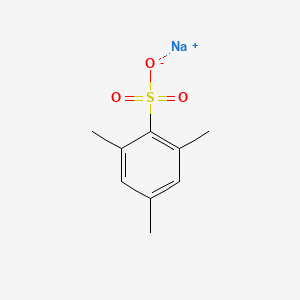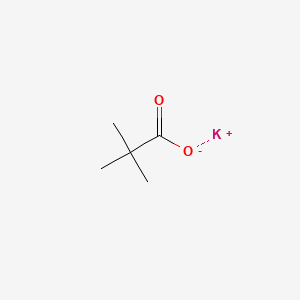
Sodium trifluoromethanesulfonate
Overview
Description
Sodium trifluoromethanesulfonate, also known as sodium triflate, is a chemical compound with the formula CF₃SO₃Na. It is a white, crystalline solid that is highly soluble in water. This compound is widely used in organic synthesis as a catalyst and reagent due to its stability and efficiency in various reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium trifluoromethanesulfonate can be synthesized by reacting trifluoromethanesulfonic acid with sodium hydroxide or sodium carbonate. The reaction typically occurs in an aqueous medium, followed by evaporation and crystallization to obtain the pure compound .
Industrial Production Methods: In industrial settings, this compound is produced by neutralizing trifluoromethanesulfonic acid with sodium hydroxide. The process involves careful control of temperature and pH to ensure high yield and purity. The resulting solution is then concentrated and crystallized to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium trifluoromethanesulfonate is involved in various types of reactions, including:
Nucleophilic Substitution: It acts as an excellent leaving group in nucleophilic substitution reactions.
Catalytic Reactions: It is used as a catalyst in Mannich-type reactions, Diels-Alder reactions, and other organic transformations.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide.
Catalytic Reactions: this compound is used in conjunction with other catalysts or reagents under mild to moderate temperatures.
Major Products:
Nucleophilic Substitution: The major products are substituted organic compounds where the triflate group is replaced by the nucleophile.
Catalytic Reactions: The products vary depending on the specific reaction but often include complex organic molecules with high stereoselectivity.
Scientific Research Applications
Sodium trifluoromethanesulfonate has a wide range of applications in scientific research:
Mechanism of Action
Sodium trifluoromethanesulfonate exerts its effects primarily through its role as a leaving group in nucleophilic substitution reactions and as a catalyst in various organic transformations. The triflate anion (CF₃SO₃⁻) is highly stable due to resonance stabilization and the electron-withdrawing effects of the trifluoromethyl group. This stability makes it an excellent leaving group, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Sodium trifluoromethanesulfinate: Used in trifluoromethylation reactions and operates via a free radical mechanism.
Potassium trifluoromethanesulfonate: Similar in function to sodium trifluoromethanesulfonate but with different solubility properties.
Lithium trifluoromethanesulfonate: Used in lithium-ion batteries as an electrolyte.
Uniqueness: this compound is unique due to its high stability, efficiency as a catalyst, and versatility in various chemical reactions. Its ability to act as a leaving group in nucleophilic substitution reactions and as a catalyst in multiple organic transformations makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
sodium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHF3O3S.Na/c2-1(3,4)8(5,6)7;/h(H,5,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPOMXSYOKFBHS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF3NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635510 | |
| Record name | Sodium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2926-30-9 | |
| Record name | Sodium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Chlorothiazolo[5,4-b]pyridine](/img/structure/B1324408.png)

![2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid](/img/structure/B1324411.png)




![Methyl 3-[(4-formylphenoxy)methyl]benzoate](/img/structure/B1324421.png)



